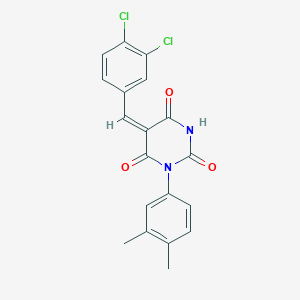![molecular formula C13H16N4S B5138369 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act through multiple pathways. It has been shown to interact with various targets such as GABA receptors, serotonin receptors, and voltage-gated ion channels, which are involved in the regulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and emotions. It has also been found to inhibit the activity of enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to selectively target specific receptors and enzymes, which makes it a useful tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine. One of the areas of interest is the development of more potent and selective analogs of this compound for use in various therapeutic applications. Another area of interest is the investigation of its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(2-thienylmethyl)pyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis and cell cycle arrest. In addition, it has also been found to possess anxiolytic and antidepressant properties by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
Propiedades
IUPAC Name |
2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-12(18-10-1)11-16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLFXCFTQEXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5138297.png)

![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)

![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
